

DABCO-Bis(sulfur dioxide) as a charge-transfer complex

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Compound of Interest

Compound Name: DABCO-Bis(sulfur dioxide)

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An In-depth Technical Guide to **DABCO-Bis(sulfur dioxide)** as a Charge-Transfer Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

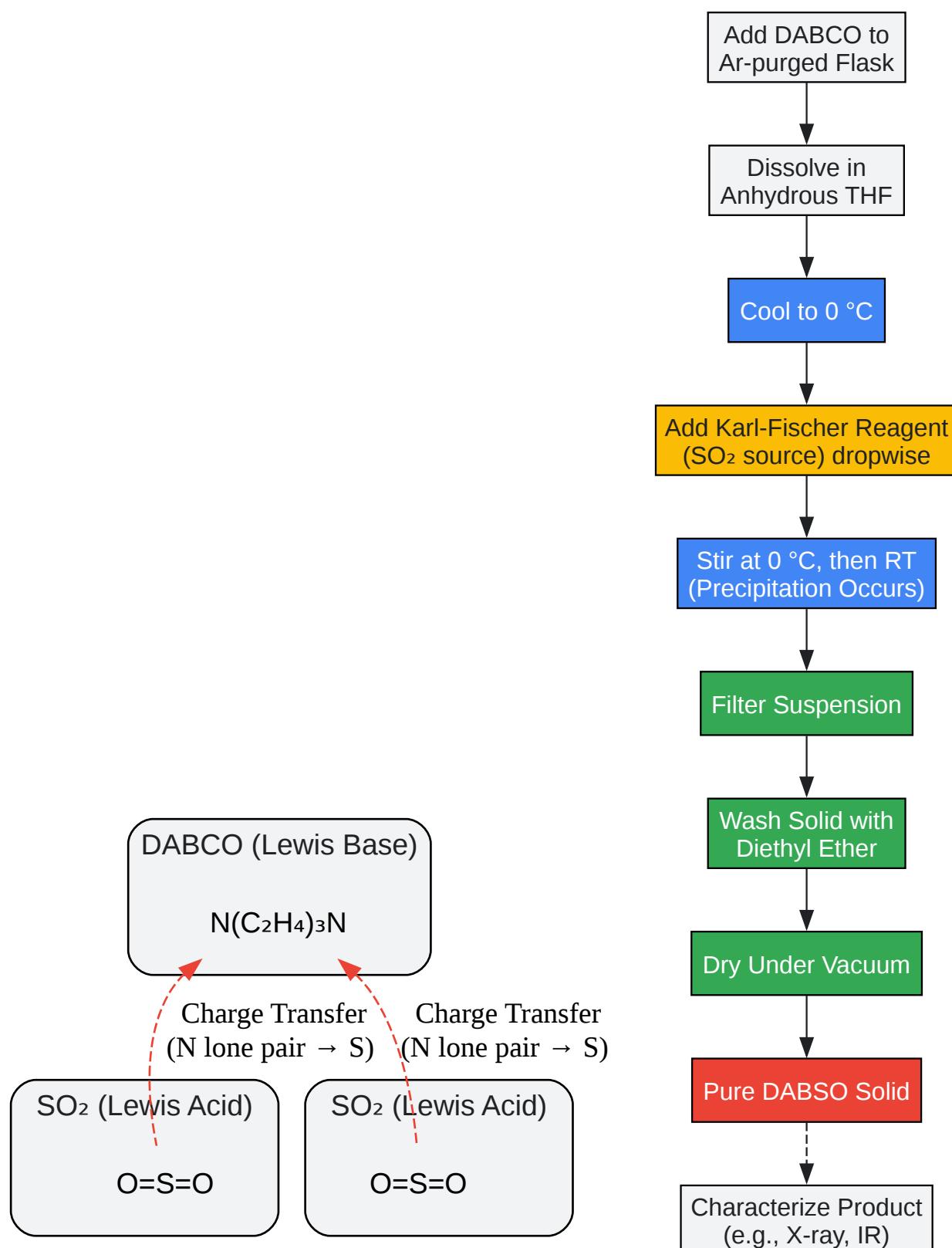
DABCO-bis(sulfur dioxide), commonly known by the acronym DABSO, is a 1:2 charge-transfer complex formed between the bicyclic tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide (SO₂).^{[1][2]} This compound manifests as a bench-stable, colorless, microcrystalline solid that is notable for its role as a convenient and safe solid surrogate for gaseous sulfur dioxide.^{[3][4]} The hazardous nature and difficult handling of gaseous SO₂ have historically limited its application in organic synthesis.^[4] DABSO effectively circumvents these challenges, providing a readily handleable reagent for the controlled introduction of the SO₂ moiety into a wide array of organic molecules.^[5] Its utility has been prominently demonstrated in the synthesis of pharmaceutically relevant functional groups, including sulfonamides, sulfamides, and sulfones.^{[3][6]}

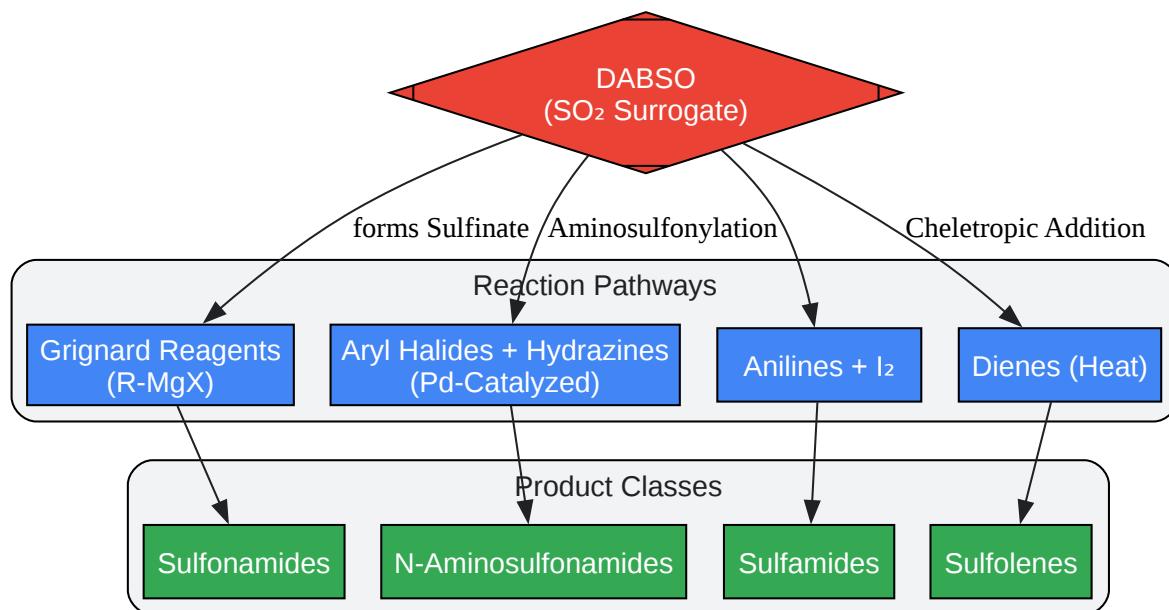
Molecular Structure and Charge-Transfer Interaction

The stability and reactivity of DABSO originate from its structure as a Lewis acid-base adduct. The two sterically unhindered nitrogen atoms of the DABCO molecule, each possessing a lone pair of electrons, act as Lewis bases. They donate electron density to the electrophilic sulfur atoms of two SO₂ molecules, which act as Lewis acids.^[7] This interaction, depicted in Figure 1, is a classic example of a charge-transfer complex, where electron density is transferred from

the highest occupied molecular orbital (HOMO) of the donor (DABCO) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (SO_2).

This charge transfer results in the formation of two new nitrogen-sulfur (N–S) bonds. X-ray crystallographic analysis has confirmed the molecular structure, revealing N–S bond distances of 2.0958(14) Å and 2.1732(15) Å.^[3] The formation of the N–S bond leads to a concomitant weakening of the sulfur-oxygen (S–O) bonds in the SO_2 moieties, which is a key factor in the complex's reactivity and can be observed spectroscopically.





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